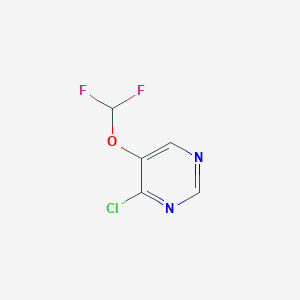

4-Chloro-5-(difluoromethoxy)pyrimidine

Beschreibung

Foundational Significance of Pyrimidine (B1678525) Heterocycles in Chemical Science

The field of heterocyclic chemistry is fundamental to our understanding of biological processes and the development of novel functional molecules. Within this vast domain, the pyrimidine scaffold, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, holds a position of exceptional importance. Its foundational significance stems from its presence as a core structural motif in the nucleobases uracil, thymine, and cytosine, which are the building blocks of the nucleic acids RNA and DNA. This biological role alone establishes pyrimidines as a critical class of heterocycles. Beyond their natural occurrence, the unique electronic properties of the pyrimidine ring, characterized by its electron-deficient nature, make it a versatile platform for a wide array of chemical transformations. This inherent reactivity has been extensively exploited by chemists to synthesize a diverse range of derivatives with tailored properties.

The Pyrimidine Core as a Privileged Scaffold in Medicinal Chemistry and Agroscience

The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a rich source for the discovery of new therapeutic agents and agrochemicals. The pyrimidine core is a quintessential example of such a scaffold. Its derivatives have been successfully developed into a wide array of drugs, including anticancer agents (e.g., 5-fluorouracil), antiviral compounds, and central nervous system modulators. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the carbon atoms can be functionalized to modulate lipophilicity, steric bulk, and electronic properties, allowing for the fine-tuning of biological activity.

In the realm of agroscience, pyrimidine derivatives have demonstrated significant efficacy as herbicides, fungicides, and insecticides. Their mode of action often involves the inhibition of essential enzymes in target organisms. The ability to introduce various substituents onto the pyrimidine ring allows for the development of compounds with high target specificity and favorable environmental profiles.

Positioning of 4-Chloro-5-(difluoromethoxy)pyrimidine within Advanced Heterocyclic Chemistry Research

Within the expansive family of pyrimidine derivatives, those bearing fluorine atoms or fluorine-containing groups have garnered considerable attention in recent years. The introduction of fluorine can profoundly alter the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.

This compound is a specific example of a fluorinated pyrimidine that stands at the intersection of several key areas of modern chemical research. The presence of a chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution reactions, making it a valuable synthetic intermediate. The difluoromethoxy group at the 5-position is of particular interest. This moiety can act as a lipophilic hydrogen bond donor and can significantly influence the conformational preferences of the molecule.

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are found in molecules with significant biological activity. The exploration of its synthesis, properties, and potential as a building block is therefore a pertinent area of investigation in advanced heterocyclic chemistry. The following sections will delve into the known chemistry of this compound, drawing on data from closely related analogues to infer its potential characteristics and applications where direct information is unavailable.

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H3ClF2N2O |

|---|---|

Molekulargewicht |

180.54 g/mol |

IUPAC-Name |

4-chloro-5-(difluoromethoxy)pyrimidine |

InChI |

InChI=1S/C5H3ClF2N2O/c6-4-3(11-5(7)8)1-9-2-10-4/h1-2,5H |

InChI-Schlüssel |

HMSBCOYXBPNYKV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=NC=N1)Cl)OC(F)F |

Herkunft des Produkts |

United States |

Synthesis and Physicochemical Characterization of 4 Chloro 5 Difluoromethoxy Pyrimidine

Synthetic Routes to Substituted Pyrimidines

The synthesis of substituted pyrimidines is a well-established area of organic chemistry, with numerous methods available for the construction and functionalization of the pyrimidine (B1678525) core. A common and versatile approach to introduce a chlorine atom at the 4-position of a pyrimidine ring is through the chlorination of a corresponding hydroxypyrimidine precursor.

While a specific, documented synthesis for 4-Chloro-5-(difluoromethoxy)pyrimidine is not readily found, a general and plausible synthetic strategy can be proposed based on established methodologies for analogous compounds. The synthesis would likely commence with a suitably substituted precursor, such as 5-(difluoromethoxy)pyrimidin-4-ol. This intermediate could then be subjected to chlorination using a standard reagent like phosphorus oxychloride (POCl₃).

For the closely related compound, 4-chloro-6-(difluoromethoxy)pyrimidine , a typical industrial synthesis involves the chlorination of 4,6-dihydroxypyrimidine (B14393) with phosphorus oxychloride to selectively substitute the hydroxyl group at the C4 position. vulcanchem.com This highlights a common synthetic strategy for preparing chloropyrimidines.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. While experimental data for this compound is not available, we can infer its likely properties by examining data for its isomer, 2-Chloro-5-(difluoromethoxy)pyrimidine .

Table 1: Physicochemical Properties of 2-Chloro-5-(difluoromethoxy)pyrimidine

| Property | Value |

|---|---|

| Molecular Formula | C₅H₃ClF₂N₂O |

| Molecular Weight | 180.54 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 179.9901967 |

| Monoisotopic Mass | 179.9901967 |

| Topological Polar Surface Area | 35 Ų |

| Heavy Atom Count | 11 |

| Formal Charge | 0 |

| Complexity | 179 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

This data is for the isomeric compound 2-Chloro-5-(difluoromethoxy)pyrimidine and is provided for illustrative purposes.

Based on this data, this compound is expected to be a relatively small, moderately lipophilic molecule with the capacity to accept hydrogen bonds. The difluoromethoxy group will contribute to its lipophilicity and may influence its solubility in organic solvents.

For the related compound 4-chloro-6-(difluoromethoxy)pyrimidine , the melting point is estimated to be between 45-55°C, and the boiling point is reported as 104-109°C at 70 mmHg. vulcanchem.com It is soluble in organic solvents such as toluene, xylene, and dichloromethane, with low solubility in water. vulcanchem.com

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and characterization of chemical compounds. While specific spectra for this compound are not available, data for the analogous 4-chloro-6-(difluoromethoxy)pyrimidine can provide insight into the expected spectral features. vulcanchem.com

¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, C5-H), δ 6.15 (t, J = 74 Hz, 1H, OCHF₂).

¹⁹F NMR (376 MHz, CDCl₃): δ -118.2 (d, J = 74 Hz, 2F, OCHF₂).

IR (KBr): 1245 cm⁻¹ (C-F stretch), 1550 cm⁻¹ (C=N stretch).

For this compound, one would expect to see characteristic signals in the ¹H NMR spectrum for the proton on the pyrimidine ring and the proton of the difluoromethoxy group, with the latter likely appearing as a triplet due to coupling with the two fluorine atoms. The ¹⁹F NMR would be expected to show a doublet for the difluoromethoxy group, coupled to the adjacent proton. The IR spectrum would likely exhibit strong C-F stretching vibrations.

Role As a Versatile Synthetic Intermediate in Advanced Research Contexts

Utility as a Precursor in Pharmaceutical Research

The structural features of 4-Chloro-5-(difluoromethoxy)pyrimidine make it an attractive starting point for the synthesis of new therapeutic agents. The pyrimidine (B1678525) core is a well-established pharmacophore found in numerous FDA-approved drugs, and its modification allows for the fine-tuning of pharmacological activity.

Design and Synthesis of Novel Drug Candidates Utilizing the Pyrimidine Scaffold

The pyrimidine scaffold is central to the design of a multitude of drug candidates, particularly in oncology. Its structural resemblance to the purine (B94841) bases of DNA and RNA allows pyrimidine-based molecules to function as antagonists in various biological pathways, including those that are dysregulated in cancer. The chlorine atom at the 4-position of this compound serves as a versatile handle for introducing a variety of substituents through nucleophilic substitution reactions. This reactivity is crucial for building libraries of compounds for screening and structure-activity relationship (SAR) studies.

For instance, the development of kinase inhibitors, a major class of anticancer drugs, often relies on pyrimidine-based cores. These inhibitors target enzymes that are critical for cell signaling, proliferation, and survival. The synthesis of pyrimidine-based kinase inhibitors frequently involves the displacement of a chloro group with various amine-containing fragments to achieve potent and selective inhibition of specific kinases. The difluoromethoxy group at the 5-position can significantly enhance the metabolic stability and cell permeability of a drug candidate, properties that are essential for effective therapeutic intervention.

Enabling Access to Complex Bioactive Heterocycles

Beyond serving as a core scaffold, this compound is a key building block for constructing more complex, fused heterocyclic systems. Many potent biological activities are associated with molecules where a pyrimidine ring is fused to another heterocyclic ring, such as a thiazole, pyrrole, or furan. These fused systems often exhibit unique pharmacological profiles and are the basis for numerous approved anticancer drugs.

The synthesis of such complex structures often involves sequential reactions where the substituents on the initial pyrimidine ring direct the formation of the second ring. For example, starting with a substituted pyrimidine, a series of reactions can lead to the formation of thiazolo[4,5-d]pyrimidines, which are known to possess anticancer properties. The strategic placement of the chloro and difluoromethoxy groups on the starting pyrimidine can influence the regiochemistry and efficiency of these cyclization reactions, providing access to novel chemical entities with potential therapeutic value. The ability to construct these intricate molecular architectures is fundamental to the discovery of new drugs with improved efficacy and novel mechanisms of action.

Significance in Agrochemical Development

In parallel with its role in pharmaceuticals, this compound is a significant intermediate in the agrochemical industry. The pyrimidine core is present in many commercial herbicides, fungicides, and insecticides.

Key Intermediate for the Synthesis of Herbicides and Pesticides

The development of new pesticides with improved efficacy and environmental safety profiles is a continuous effort in the agrochemical sector. Fluorinated pyrimidine derivatives have emerged as a particularly important class of compounds in this field. This compound serves as a key starting material for the synthesis of a range of pesticidal compounds. The reactive chlorine atom allows for the introduction of various toxophoric groups that are responsible for the compound's biological activity against target pests.

For example, pyrimidinamine fungicides are an important class of agrochemicals, and their synthesis often starts from a chloropyrimidine intermediate. Similarly, patents describe the synthesis of pyrimidine-based herbicides from chlorinated precursors. These compounds are designed to selectively control weeds without harming the desired crops. The versatility of the chloro-pyrimidine structure allows for the creation of a diverse range of molecules that can be optimized for specific agricultural applications.

Facilitating the Creation of Compounds with Enhanced Efficacy against Agricultural Pests and Weeds

The inclusion of fluorine-containing groups, such as the difluoromethoxy moiety, is a well-established strategy for enhancing the efficacy of agrochemicals. The unique electronic properties of fluorine can significantly alter the biological activity of a molecule. The difluoromethoxy group, in particular, can improve a compound's metabolic stability, leading to longer-lasting effects in the field. It can also increase the lipophilicity of the molecule, which can enhance its uptake by target weeds or pests.

The structure-activity relationships of pyrimidine-based pesticides have been extensively studied. Research has shown that modifications to the pyrimidine ring and its substituents can lead to significant improvements in activity against various agricultural pests, including insects, fungi, and weeds. The use of intermediates like this compound allows chemists to systematically explore these structural modifications, leading to the development of more potent and selective agrochemicals that can contribute to improved crop yields and food security.

Below is an interactive table summarizing the types of compounds that can be synthesized from pyrimidine precursors.

| Precursor Class | Target Compound Class | Application Area | Key Synthetic Transformation |

| Chlorinated Pyrimidines | Pyrimidine-based Kinase Inhibitors | Pharmaceutical (Anticancer) | Nucleophilic Aromatic Substitution |

| Chlorinated Pyrimidines | Fused Heterocycles (e.g., Thiazolopyrimidines) | Pharmaceutical (Anticancer) | Cyclization Reactions |

| Chlorinated Pyrimidines | Pyrimidinamine Derivatives | Agrochemical (Fungicide) | Amination |

| Chlorinated Pyrimidines | Substituted Pyrimidines | Agrochemical (Herbicide) | Various Substitution Reactions |

Structure Activity Relationship Sar Studies and Rational Molecular Design Principles

Conformational and Electronic Contributions of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is a critical pharmacophore that imparts unique physicochemical properties to the parent molecule. Its influence extends beyond simple steric and electronic effects, playing a significant role in molecular interactions and bioisosteric replacement strategies.

Quantum mechanical calculations have estimated the binding energy of a CF₂H···O interaction to be between 1.0 and 5.5 kcal/mol. beilstein-journals.org Experimental studies, including ¹H NMR and crystallographic analyses, have confirmed the ability of the CF₂H group to form intermolecular and intramolecular hydrogen bonds. nih.govbohrium.comacs.org For instance, in certain molecular structures, the CF₂–H···O hydrogen bond has been observed with distances and angles well within the range of van der Waals radii, indicating a significant interaction. nih.gov The strength of this hydrogen bond can be further enhanced if the CF₂H group is attached to a cationic aromatic system. beilstein-journals.org

Table 1: Comparison of Physicochemical Properties of -OH, -CF₂H, and -CH₃ Groups

| Property | -OH | -CF₂H | -CH₃ |

|---|---|---|---|

| Inductive Effect (σI) | Similar to -CF₂H | Similar to -OH | Weaker |

| Resonance Effect | Strong | Much Weaker | N/A |

| Steric Bulk | Smaller | Greater | Intermediate |

| Hydrogen Bond Donor Ability | Strong | Weak to Moderate | Very Weak |

| Lipophilicity (π) | Low | Intermediate | High |

This table is a qualitative comparison based on information presented in the search results. nih.gov

The difluoromethoxy group is frequently employed as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH) groups. nih.govresearchgate.netnih.gov This substitution can lead to improved metabolic stability and pharmacokinetic properties. researchgate.net The rationale for this replacement lies in the similar inductive electronic properties of the -OCF₂H group to these classic pharmacophores, combined with its unique steric and hydrogen-bonding characteristics. nih.gov

By replacing a hydroxyl group with a difluoromethoxy group, medicinal chemists can often retain or enhance binding affinity while improving other drug-like properties. acs.org The weaker, more lipophilic hydrogen bond offered by the -OCF₂H group can lead to enhanced selectivity for a target protein over others, as the specific geometry and electronic environment of the binding pocket become more critical for a favorable interaction. researchgate.netrsc.org This strategy is a key aspect of fine-tuning a molecule's ADMET (adsorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov The distinct conformational preferences of the difluoromethoxy group compared to a methoxy (B1213986) group can also be exploited to optimize molecular shape and fit within a binding site. rsc.orgresearchgate.net

Influence of Pyrimidine (B1678525) Ring Substitutions on Biological Activity Profiles

The pyrimidine ring serves as a versatile scaffold in drug design, and the nature and position of its substituents are paramount in determining the biological activity of the resulting compounds. juniperpublishers.comnovapublishers.comnih.gov

The specific placement of the chloro and difluoromethoxy groups at the C4 and C5 positions, respectively, of the pyrimidine ring is crucial for its biological activity. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes positions 2, 4, and 6 electron-deficient. researchgate.net Substitution at these positions significantly influences the molecule's reactivity and interaction with biological targets.

The chlorine atom at C4 acts as a leaving group, facilitating nucleophilic substitution reactions, which is a common strategy for synthesizing libraries of derivatives for SAR studies. scispace.com The difluoromethoxy group at C5, a less electron-deficient position, primarily modulates the electronic and steric properties of that region of the molecule, influencing binding affinity and selectivity. researchgate.netumich.edu Studies on variously substituted pyrimidines have consistently shown that even minor changes in substituent position can lead to dramatic shifts in biological activity. nih.govsemanticscholar.org For instance, research on thiazolo[4,5-d]pyrimidine (B1250722) derivatives demonstrated that a chlorine atom at a specific position was critical for modulating anticancer activity. mdpi.com Similarly, SAR studies on other pyrimidine series have highlighted that substitutions at the C4 and C5 positions are key determinants of potency and selectivity. nih.govnih.gov

Starting with the 4-chloro-5-(difluoromethoxy)pyrimidine core, SAR is extensively explored by making peripheral modifications. This involves replacing the C4 chloro group with various amines, alcohols, or other nucleophiles to generate a diverse set of analogs. nih.govnih.gov

These modifications aim to probe the steric and electronic requirements of the target's binding pocket. For example, introducing different aryl or alkyl groups via the C4 position can explore hydrophobic pockets, while adding groups capable of hydrogen bonding can engage with specific residues in the active site. nih.gov SAR studies on pyrimidine derivatives have shown that the introduction of specific moieties, such as methoxy or nitro groups, can enhance anti-inflammatory activity. nih.gov In the context of anticancer agents, modifications to pyrimidine derivatives have led to compounds with specific inhibitory activity against protein kinases. nih.govnih.gov

Table 2: Illustrative SAR Trends from Peripheral Modifications on a Pyrimidine Scaffold

| Modification Type | General Observation | Potential Rationale |

|---|---|---|

| Introduction of Electron-Releasing Groups | Often enhances activity | Increases electron density of the ring, potentially improving interaction with electron-deficient pockets. |

| Introduction of Electron-Withdrawing Groups | Can enhance activity, particularly if specific interactions are formed. | Modulates pKa, can form specific halogen bonds or other directed interactions. |

| Varying Steric Bulk at C4 | Activity is highly sensitive; an optimal size often exists. | Probes the size and shape of the binding pocket; large groups may cause steric clash. |

| Addition of H-bond Donors/Acceptors | Can significantly increase potency. | Forms specific, high-energy interactions with key residues in the target protein. |

This table summarizes general trends observed in SAR studies of pyrimidine derivatives as described in cited literature. nih.govnih.govresearchgate.net

Scaffold Hopping and Analog Design for Lead Optimization

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel core structures while retaining the key pharmacophoric features of a known active compound. mdpi.comnih.gov Starting from the this compound scaffold, chemists can design isosteric replacements for the pyrimidine ring itself. This could involve replacing it with other heterocycles like furanopyrimidines, pyridines, or pyrazoles to discover new chemical entities with potentially improved properties such as enhanced potency, better selectivity, or a more favorable intellectual property position. researchgate.netnih.govrsc.orgescholarship.org

This approach is often guided by computational modeling to ensure that the new scaffold can present the critical substituents (analogous to the chloro and difluoromethoxy groups) in the correct spatial orientation to maintain or improve binding to the biological target. mdpi.com For example, a furanopyrimidine core was identified via scaffold hopping from a thienopyrimidine, leading to potent inhibitors of the Notum enzyme. researchgate.netnih.gov Such strategies, combined with analog design that systematically modifies peripheral groups on the new scaffold, are essential for the iterative process of lead optimization, ultimately aiming to develop a clinical candidate. nih.gov

The requested article cannot be generated.

While general information exists on the application of these computational chemistry techniques to the broader class of pyrimidine derivatives for the purpose of Structure-Activity Relationship (SAR) studies, there is no publicly available research that focuses specifically on the requested compound.

Therefore, it is not possible to generate the requested article with the specified outline and content, as the fundamental data required for sections 4.4.1 and 4.4.2 does not appear to be published.

Enzyme and Receptor Inhibition Studies

The substituted pyrimidine framework is a key pharmacophore in the design of various enzyme and receptor inhibitors. Its ability to form critical hydrogen bonds and engage in other molecular interactions allows for potent and selective inhibition of various biological targets.

Kinase Inhibition Profiles

Pyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Aurora Kinase: Certain pyrimidine-based derivatives have been designed to inhibit Aurora A kinase, a protein involved in mitotic progression. nih.gov For instance, a lead compound bearing a 4-chloro-2-fluorophenyl group demonstrated an IC₅₀ of 38.6 ± 7.0 nM against Aurora A and was effective in reducing levels of cMYC and MYCN oncoproteins in cancer cell lines. nih.gov The substitution pattern on the pyrimidine ring and its appended moieties is critical for achieving high potency. nih.gov

Polo-like Kinase (Plk): Polo-like kinase 1 (Plk1) is another key regulator of mitosis and a target for cancer therapy. nih.gov Inhibitors targeting its Polo-Box Domain (PBD) have been developed. While specific pyrimidine derivatives targeting the PBD have been explored, compounds like T521, an oxazole (B20620) derivative, have shown specific inhibition of Plk1 PBD over Plk2 and Plk3. nih.gov This highlights the ongoing search for selective inhibitors targeting different domains of this kinase family.

Cyclin-Dependent Kinase 2 (CDK2): Pyrazolo[3,4-d]pyrimidine analogs, which are bioisosteres of the purine (B94841) core of ATP, have been identified as potent CDK2 inhibitors. nih.gov For example, a derivative bearing N⁵-2-(4-halophenyl) acetamide (B32628) substituents was found to be a more potent CDK2 inhibitor than the reference compound roscovitine, with an IC₅₀ value of 0.21 µM. nih.gov Another series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives also showed significant CDK2 inhibitory activity, with IC₅₀ values as low as 22 nM. researchgate.net

Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are associated with an increased risk of Parkinson's disease. nih.gov The development of potent and selective LRRK2 inhibitors is a key therapeutic strategy. Computational modeling and scaffold hopping have led to the identification of highly potent and selective 2,4-diaminopyrimidine (B92962) inhibitors of LRRK2 that are also brain penetrable. nih.gov A specific inhibitor, LRRK2-IN-1, has been characterized as a valuable tool for studying the kinase's role in disease pathology. nih.gov

Table 1: Kinase Inhibition by Various Pyrimidine Derivatives

| Kinase Target | Derivative Class | Example IC₅₀ Value | Source(s) |

|---|---|---|---|

| Aurora A | Pyrimidine-based derivative | 38.6 ± 7.0 nM | nih.gov |

| CDK2 | Pyrazolo[3,4-d]pyrimidinone | 0.21 µM | nih.gov |

| CDK2 | Pyrazolo[1,5-a]pyrimidine | 22 nM | researchgate.net |

Phosphodiesterase (PDE) Inhibition, Specifically PDE4B

Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides like cAMP. Inhibition of PDE4, particularly the PDE4B subtype, is a therapeutic strategy for inflammatory diseases. While specific data for this compound is not available, the broader class of pyrimidine derivatives has been explored for PDE4 inhibition. The development of selective PDE4B inhibitors is sought to achieve anti-inflammatory effects while minimizing side effects like emesis, which are often linked to PDE4D inhibition.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of DNA precursors and is a well-established target for antimicrobial and anticancer agents. nih.gov The pyrimidine ring is a core structural feature of many non-classical DHFR inhibitors, such as trimethoprim. researchgate.net These inhibitors mimic the natural substrate, dihydrofolate, and block its reduction to tetrahydrofolate. nih.gov Research has focused on synthesizing novel pyrimidine derivatives to overcome resistance and improve selectivity for pathogen DHFR over human DHFR. For example, DHFR-IN-4, a potent inhibitor, demonstrated an IC₅₀ value of 123 nM against the enzyme. medchemexpress.com

In Vitro Antimicrobial and Antiviral Activity Assessments

The pyrimidine scaffold is a fundamental component of nucleobases and, as such, pyrimidine derivatives have been widely investigated for their potential to interfere with microbial and viral replication.

Antimicrobial Activity: Numerous studies have demonstrated the antibacterial and antifungal properties of various pyrimidine-containing compounds. For example, certain pyrazolo[1,5-a]pyrimidine derivatives have shown activity against both bacterial and fungal pathogens. nih.gov The specific substitutions on the pyrimidine ring are crucial for determining the spectrum and potency of antimicrobial activity.

Antiviral Activity: The pyrimidine core is central to many antiviral nucleoside analogs. Beyond this class, other pyrimidine derivatives have also shown promise. For instance, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have exhibited notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com In other studies, 1-(3-chloro-2,3-dideoxy-β-d-erythro-pentofuranosyl)-5-fluorouracil, a nucleoside analog, showed moderate anti-HBV activity and weak inhibition of HCV. nih.gov Additionally, a series of trifluoromethyl pyrimidine derivatives displayed significant curative and protective activities against Tobacco Mosaic Virus (TMV) in vivo. arabjchem.org

Pre-Emergence and Post-Emergence Herbicidal Activities

In the field of agriculture, pyrimidine derivatives have been developed as herbicides. Their efficacy can be categorized as either pre-emergence (acting on germinating seeds) or post-emergence (acting on established plants).

Pre-Emergence Activity: The herbicidal effect of some pyrimidine-based compounds is most pronounced during the early stages of plant growth, making them effective as pre-emergence treatments. nih.gov For example, pyroxasulfone, which contains a 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl moiety, exhibits excellent pre-emergence herbicidal activity against grass and small-seeded broadleaf weeds. nih.gov Studies on chlorsulfuron (B1668881) derivatives have shown that 4,6-disubstituted pyrimidine analogs maintain high pre-emergence herbicidal activity against weeds like Brassica campestris. mdpi.com

Post-Emergence Activity: Certain pyrimidine-containing herbicides also show post-emergence activity. Derivatives of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid have demonstrated good inhibitory effects on broadleaf weeds after emergence. mdpi.com Similarly, some 4,6-disubstituted pyrimidine derivatives of chlorsulfuron were more effective than chlorsulfuron itself in post-emergence applications against weeds like Echinochloa crusgalli. mdpi.com

Investigation of Molecular Mechanisms in Biological Systems

Understanding the molecular mechanism of action is critical for the development of targeted therapies and agrochemicals. For pyrimidine derivatives, a variety of mechanisms have been elucidated. In the context of herbicidal action, a novel mechanism has been identified involving the disruption of the de novo pyrimidine biosynthesis pathway. nih.gov This is achieved through the inhibition of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which catalyzes a key step in this pathway. nih.govresearchgate.net Inhibition of DHODH depletes the pyrimidine pools necessary for nucleic acid synthesis, leading to plant death. nih.govnih.gov This mode of action represents the first new herbicidal mechanism discovered in over three decades. nih.gov

For antiviral compounds, mechanisms can vary widely. For example, some trifluoromethyl pyrimidine derivatives are believed to exert their anti-TMV activity by binding to the tobacco mosaic virus coat protein (TMV-CP). arabjchem.org In the case of kinase inhibitors, the mechanism involves binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting signaling pathways that drive cell proliferation. nih.gov

Identification of Specific Biological Pathways Modulated by Compound Derivatives

No information is available in the scientific literature regarding the specific biological pathways that are modulated by derivatives of this compound.

Assessment of In Vitro Potency and Selectivity against Molecular Targets

There is no publicly available data from in vitro assays that would allow for an assessment of the potency or selectivity of this compound derivatives against any specific molecular targets. Without such data, it is impossible to create the requested data tables or provide a detailed analysis of their potential therapeutic efficacy.

Conclusion

Future Research Trajectories and Academic Translational Outlook

Innovation in Green Chemistry and Sustainable Synthetic Methodologies

Traditional synthetic routes for pyrimidine (B1678525) derivatives often rely on harsh reagents and solvents, contributing to environmental waste. rasayanjournal.co.inpowertechjournal.com The future synthesis of 4-Chloro-5-(difluoromethoxy)pyrimidine and its derivatives will increasingly focus on green chemistry principles to enhance sustainability, efficiency, and safety. researchgate.net Key areas of innovation include the adoption of energy-efficient techniques like microwave-assisted and ultrasound-assisted synthesis, which can significantly reduce reaction times and energy consumption. powertechjournal.comnih.gov

Solvent-free or mechanochemical approaches, such as ball milling, present another promising avenue, minimizing the use of hazardous organic solvents. rasayanjournal.co.inrsc.org Furthermore, the development and application of reusable, heterogeneous catalysts can streamline purification processes and reduce waste. powertechjournal.com Biocatalysis, using enzymes to perform specific chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. powertechjournal.com The integration of these methodologies aims to create more economical and eco-friendly pathways for producing pyrimidine-based compounds. rasayanjournal.co.in

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrimidine Derivatives

| Feature | Conventional Synthesis | Green Chemistry Approaches |

| Energy Source | Often requires prolonged heating | Microwave, Ultrasound, Photochemical powertechjournal.comnih.gov |

| Solvents | Use of volatile and often toxic organic solvents | Solvent-free reactions, ionic liquids, water rasayanjournal.co.iningentaconnect.com |

| Catalysts | Homogeneous catalysts, often heavy metals | Reusable heterogeneous catalysts, biocatalysts powertechjournal.com |

| Reaction Type | Multi-step, often with intermediate isolation | One-pot, multicomponent reactions (MCRs) rasayanjournal.co.in |

| Efficiency | Can have lower yields and generate more byproducts | Higher yields, reduced waste, shorter reaction times rasayanjournal.co.inresearchgate.net |

| Workup | Complex purification processes | Simplified workup and purification rasayanjournal.co.in |

Advanced Rational Design for Next-Generation Analogues with Tuned Specificity

The this compound scaffold is a valuable starting point for designing next-generation bioactive molecules. Advanced rational design, informed by structure-activity relationship (SAR) studies, will be crucial for developing analogues with improved potency and selectivity for specific biological targets, such as protein kinases. ijsat.orgnih.gov The chlorine atom at the C4 position is a key functional group for synthetic modification, allowing for nucleophilic substitution reactions to introduce a wide variety of side chains. vulcanchem.comthieme.de

Computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, will guide the design process. doi.org These methods allow researchers to predict how modifications to the pyrimidine ring will affect binding affinity to a target protein. doi.orgmdpi.com For instance, strategic substitution can enhance interactions with the active site of an enzyme, leading to more effective inhibition. ijsat.orgmdpi.com The difluoromethoxy group influences the compound's electronic properties and lipophilicity, which can be fine-tuned to optimize pharmacokinetic profiles. mdpi.com This rational, structure-based approach accelerates the development of compounds with precisely tailored biological activities while minimizing off-target effects. doi.orgnih.gov

Deeper Mechanistic Characterization of Bioactivity at the Atomic Level

While the pyrimidine core is present in many bioactive molecules, a detailed mechanistic understanding of how this compound and its derivatives interact with biological targets is a critical area for future research. nih.govresearchgate.net Elucidating the precise mechanism of action requires a combination of biochemical, biophysical, and structural biology techniques.

Future studies will likely involve identifying the specific cellular targets of novel analogues through methods like chemical proteomics. Once a target is identified, techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution, atomic-level snapshots of the compound bound to its target protein. doi.org This structural information is invaluable for understanding the key molecular interactions—such as hydrogen bonds and hydrophobic contacts—that govern binding and activity. ijsat.org Such detailed characterization not only validates the rational design process but also provides crucial insights for further optimization of lead compounds. nih.gov

Exploration of Novel Therapeutic and Agrochemical Applications

The versatility of the halogenated pyrimidine scaffold suggests that this compound could serve as a key building block in the synthesis of novel therapeutic agents and agrochemicals. chemimpex.com Pyrimidine derivatives have a well-established history in medicine, with applications as anticancer, antiviral, and antimicrobial agents. nih.govresearchgate.netnih.gov The unique substitution pattern of this compound may lead to compounds with novel or improved activity in these areas. mdpi.com

In agriculture, pyrimidine-based compounds are used as herbicides and fungicides. chemimpex.comnih.gov For example, the related compound 4-Chloro-6-(difluoromethoxy)pyrimidine is an intermediate in the synthesis of sulfonylurea herbicides. vulcanchem.com Research into derivatives of this compound could yield new crop protection agents with improved efficacy or novel modes of action, addressing the ongoing challenge of resistance in weeds and pathogens. mdpi.com The systematic exploration of libraries derived from this scaffold is a promising strategy for discovering new commercial applications.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Table 2: Application of AI/ML in the Development of Pyrimidine Derivatives

| Application Area | AI/ML Technique | Objective |

| Lead Identification | Virtual Screening, Deep Learning | Rapidly screen large virtual libraries to identify promising hit compounds. patsnap.com |

| Lead Optimization | QSAR, Predictive ADMET Models | Predict potency, selectivity, and pharmacokinetic properties to guide molecular modifications. africansciencegroup.com |

| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design novel molecular structures with desired properties from scratch. patsnap.comnih.gov |

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Propose efficient and sustainable synthetic pathways for target molecules. mednexus.org |

| Mechanism of Action | Network Biology, Pathway Analysis | Predict biological targets and potential off-target effects by analyzing complex biological data. patsnap.com |

Q & A

Basic: What are the common synthetic routes for preparing 4-Chloro-5-(difluoromethoxy)pyrimidine?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions. For example, chlorinated pyrimidine precursors (e.g., 4,5-dichloropyrimidine) react with difluoromethoxy nucleophiles under basic conditions. Evidence from analogous compounds (e.g., 2-chloro-5-(difluoromethoxy)pyrimidine) suggests using reagents like phosphorus oxychloride (POCl₃) to introduce chlorine atoms, followed by substitution with potassium difluoromethoxide . Reaction optimization often requires controlled temperatures (e.g., 80–160°C) and bases like Na₂CO₃ or Cs₂CO₃ to enhance reactivity .

Advanced: How can reaction yields be optimized for introducing the difluoromethoxy group via SNAr?

Low yields in SNAr reactions (e.g., 14–26% in some cases) are often due to steric hindrance or poor nucleophile activation. Strategies include:

- Base selection : Strong bases like Cs₂CO₃ improve deprotonation of the difluoromethoxy precursor .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Temperature control : Prolonged heating (e.g., 24 hours) may degrade intermediates; shorter reaction times at higher temperatures (e.g., 160°C for 3 hours) can improve efficiency .

Basic: What spectroscopic techniques are used to characterize this compound?

Standard methods include:

- NMR spectroscopy : ¹⁹F NMR identifies difluoromethoxy groups (δ ~ -80 to -85 ppm), while ¹H/¹³C NMR confirms pyrimidine ring substitution patterns.

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₅H₃ClF₂N₂O, MW 196.55).

- X-ray crystallography : Resolves crystal packing and bond angles for structural validation .

Advanced: How can contradictory spectral data (e.g., overlapping peaks) be resolved during characterization?

- 2D NMR techniques : HSQC and HMBC differentiate overlapping signals by correlating ¹H-¹³C couplings.

- Isotopic labeling : ¹⁵N or ¹³C labeling simplifies complex splitting patterns in the pyrimidine ring.

- Computational modeling : DFT calculations predict chemical shifts and validate experimental data .

Basic: What are potential applications of this compound in materials science?

The difluoromethoxy group enhances electron-withdrawing properties, making it useful in:

- Fluorescent probes : Derivatives like zinc phthalocyanines exhibit fluorescence quenching for explosives detection (e.g., trinitrophenol) .

- Organic semiconductors : Pyrimidine cores are building blocks for electron-transport materials in OLEDs .

Advanced: How can derivatives of this compound be designed for targeted applications (e.g., sensors)?

- Functional group tuning : Introduce substituents (e.g., amino, nitro) at the 2- or 6-position to modulate electronic properties.

- Coordination chemistry : Metal complexation (e.g., with Zn²⁺ or Cu²⁺) enhances fluorescence or catalytic activity .

- Computational screening : DFT or molecular docking predicts binding affinities for sensor design .

Basic: How is the biological activity of this compound evaluated?

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer cells) using MTT assays.

- Enzyme inhibition studies : Screen against kinases or nucleic acid polymerases to identify therapeutic targets .

Advanced: What structural features influence the structure-activity relationship (SAR) in pyrimidine derivatives?

- Substituent position : Chlorine at the 4-position enhances electrophilicity, while difluoromethoxy at 5-position improves metabolic stability.

- Heterocyclic fusion : Fused rings (e.g., chromeno-pyrimidines) increase planarity and intercalation with DNA/RNA .

- Data from anti-cancer studies : Compound 3b (analogous structure) showed 4.44–32.33% growth inhibition in cancer cell lines, highlighting substituent-dependent efficacy .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation.

- Waste disposal : Segregate halogenated waste and use licensed disposal services .

Advanced: How can hazardous intermediates (e.g., phosphorylated byproducts) be managed during synthesis?

- In situ quenching : Add ice-cold water to hydrolyze excess POCl₃.

- Neutralization : Use aqueous NaHCO₃ to neutralize acidic residues.

- Real-time monitoring : FTIR or inline pH probes track reaction progress and minimize side products .

Advanced: How can regioisomeric byproducts be distinguished in pyrimidine synthesis?

- Chromatographic separation : HPLC with chiral columns resolves isomers.

- Crystallography : Single-crystal X-ray analysis confirms regiochemistry .

- Isotope tracing : ¹⁸O labeling identifies substitution sites in the pyrimidine ring .

Basic: What storage conditions ensure the stability of this compound?

- Temperature : Store at -20°C in airtight containers.

- Desiccation : Use silica gel to prevent hydrolysis of the difluoromethoxy group .

Advanced: What degradation pathways are observed under accelerated stability testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.